N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
Description
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a synthetic organic compound with a molecular formula of C₁₇H₂₀N₂O₃S₂ and a molecular weight of 364.48 g/mol . Its structure features a tetrahydroquinoline core substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group and at the 6-position with a thiophene-2-sulfonamide moiety. Key physicochemical properties include a logP of 3.2576, indicating moderate lipophilicity, and a polar surface area of 57.491 Ų, suggesting moderate solubility in polar solvents. The compound has 1 hydrogen bond donor and 6 hydrogen bond acceptors, which may influence its pharmacokinetic profile .
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12(2)17(20)19-9-3-5-13-11-14(7-8-15(13)19)18-24(21,22)16-6-4-10-23-16/h4,6-8,10-12,18H,3,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCHCJILVGSRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the tetrahydroquinoline core, followed by the introduction of the isobutyryl group and the thiophene-2-sulfonamide moiety. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often involve controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve high efficiency and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: For its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including neurodegenerative disorders and infectious diseases.
Industry: In the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydroquinoline Derivatives
Key Observations :
- Sulfonamide vs. Carboximidamide : The target compound’s sulfonamide group (electron-withdrawing) contrasts with carboximidamide derivatives (e.g., compound 70), which may enhance hydrogen-bonding interactions but reduce metabolic stability .
- Substituent Effects: The 2-methylpropanoyl group in the target compound provides steric bulk and moderate lipophilicity, whereas analogs like compound 14d incorporate larger aromatic groups (naphthalene) for enhanced target binding .
- Salt Forms : Compound 70’s dihydrochloride salt improves aqueous solubility compared to the neutral sulfonamide form of the target compound .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target compound’s logP (3.2576) balances lipophilicity and solubility, making it suitable for oral bioavailability.
Key Observations :
Biological Activity
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a thiophene sulfonamide moiety. This unique structural combination enhances its solubility and biological activity. The sulfonamide group is particularly significant as it has been associated with various pharmacological effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, similar to other sulfonamide derivatives which target dihydropteroate synthase, a critical enzyme in folate synthesis in bacteria .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The sulfonamide moiety is known for its antibacterial effects by mimicking para-aminobenzoic acid (PABA), thereby disrupting folate synthesis in bacteria .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
| Anticancer | Potential to inhibit cancer cell proliferation through enzyme modulation. |
| Anti-inflammatory | May reduce inflammation through modulation of specific signaling pathways. |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections .
- Anticancer Properties : In vitro studies revealed that the compound could inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting key survival pathways. Further research is necessary to elucidate the precise molecular targets involved.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Absorption and Distribution : Limited data are available on the pharmacokinetics; however, compounds with similar structures typically exhibit good absorption profiles.
- Toxicity : As with many sulfonamides, there is potential for adverse reactions such as allergic responses or gastrointestinal disturbances. Monitoring for side effects is crucial during therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
